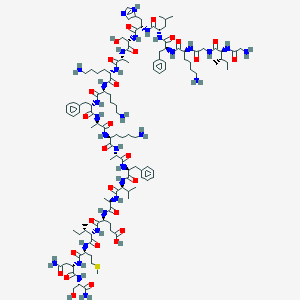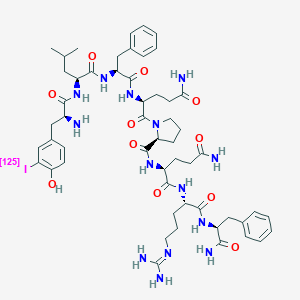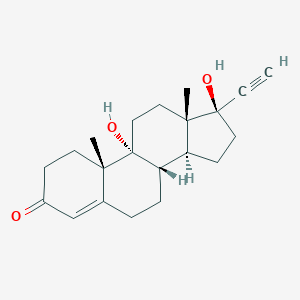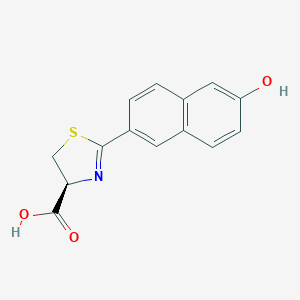
Magainin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magainin H is a type of antimicrobial peptide that has gained significant attention in the scientific community due to its potential applications in biomedicine. This peptide was first discovered in the skin of the African clawed frog, Xenopus laevis, and has been found to exhibit potent antibacterial, antifungal, and antiviral properties.
Scientific Research Applications
Magainin H has been extensively studied for its potential applications in biomedicine. It has been shown to exhibit potent antimicrobial activity against a wide range of bacterial, fungal, and viral pathogens, including antibiotic-resistant strains such as MRSA. In addition to its antimicrobial properties, Magainin H has also been found to exhibit anti-inflammatory, immunomodulatory, and anticancer activities.
Mechanism of Action
Magainin H exerts its antimicrobial activity by disrupting the cell membrane of pathogens. The peptide has a cationic charge, which allows it to interact with the negatively charged phospholipids in the cell membrane. This interaction leads to the formation of pores in the membrane, which disrupts the integrity of the membrane and causes the cell to lyse.
Biochemical and Physiological Effects:
In addition to its antimicrobial activity, Magainin H has been found to exhibit a range of biochemical and physiological effects. These include the modulation of ion channels, the inhibition of biofilm formation, and the stimulation of wound healing. Magainin H has also been found to exhibit anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of inflammatory diseases and autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Magainin H in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial, fungal, and viral infections. However, there are also some limitations to using Magainin H in lab experiments. The peptide can be toxic to mammalian cells at high concentrations, which can make it difficult to study its effects in vivo. Additionally, the peptide can be unstable in certain conditions, which can affect its activity.
Future Directions
There are several future directions for research on Magainin H. One area of interest is the development of novel antimicrobial peptides based on the structure of Magainin H. These peptides could be designed to have improved stability and activity, as well as reduced toxicity to mammalian cells. Another area of interest is the use of Magainin H in combination with other antimicrobial agents to enhance their activity. Finally, Magainin H could have potential applications in the development of new therapies for inflammatory diseases and autoimmune disorders.
Synthesis Methods
Magainin H can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. Once the peptide chain is complete, the protective groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
properties
CAS RN |
122564-51-6 |
|---|---|
Product Name |
Magainin H |
Molecular Formula |
C116H185N31O28S |
Molecular Weight |
2494 g/mol |
IUPAC Name |
(4S)-4-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C116H185N31O28S/c1-14-65(7)94(145-90(151)57-121)114(173)125-59-91(152)131-75(39-25-29-46-117)102(161)140-83(53-72-35-21-17-22-36-72)109(168)138-81(51-63(3)4)108(167)141-85(55-74-58-124-62-126-74)110(169)144-88(61-149)113(172)129-68(10)98(157)133-77(41-27-31-48-119)103(162)135-78(42-28-32-49-120)104(163)139-82(52-71-33-19-16-20-34-71)107(166)128-67(9)97(156)132-76(40-26-30-47-118)101(160)127-69(11)100(159)137-84(54-73-37-23-18-24-38-73)112(171)146-93(64(5)6)115(174)130-70(12)99(158)134-79(43-44-92(153)154)106(165)147-95(66(8)15-2)116(175)136-80(45-50-176-13)105(164)142-86(56-89(122)150)111(170)143-87(60-148)96(123)155/h16-24,33-38,58,62-70,75-88,93-95,148-149H,14-15,25-32,39-57,59-61,117-121H2,1-13H3,(H2,122,150)(H2,123,155)(H,124,126)(H,125,173)(H,127,160)(H,128,166)(H,129,172)(H,130,174)(H,131,152)(H,132,156)(H,133,157)(H,134,158)(H,135,162)(H,136,175)(H,137,159)(H,138,168)(H,139,163)(H,140,161)(H,141,167)(H,142,164)(H,143,170)(H,144,169)(H,145,151)(H,146,171)(H,147,165)(H,153,154)/t65-,66-,67+,68+,69-,70+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1 |
InChI Key |
OUWDLUAYXCGSSS-KIKDIOEMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CN |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CN |
Other CAS RN |
122564-51-6 |
sequence |
GIGKFLHSAKKFAKAFVAEIMNS |
synonyms |
magainin H |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)